3-Iodo-2-nitrobenzoic acid

Description

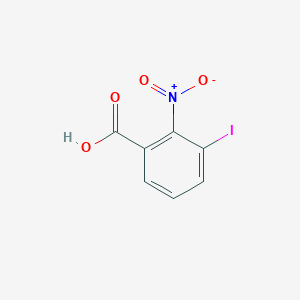

3-Iodo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is notable for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-iodo-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAROBUTYHYZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-2-nitrobenzoic acid can be synthesized through a multi-step process involving the nitration and iodination of benzoic acid derivatives. A common method involves the nitration of 2-iodobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperatures to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Types of Reactions:

Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid (CH3COOH).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

Reduction: 3-Iodo-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used in the reaction.

Scientific Research Applications

3-Iodo-2-nitrobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-iodo-2-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and iodine substituents. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. These properties make the compound a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

2-Iodo-3-nitrobenzoic acid: Similar structure but with different positions of the nitro and iodine groups.

2-Nitrobenzoic acid: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

3-Nitrobenzoic acid: Lacks the iodine substituent, affecting its reactivity and applications.

Uniqueness: 3-Iodo-2-nitrobenzoic acid is unique due to the combination of both nitro and iodine groups on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of complex aromatic compounds through substitution and reduction reactions .

Biological Activity

3-Iodo-2-nitrobenzoic acid (C7H4INO4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

This compound is characterized by the presence of both iodine and nitro functional groups, which contribute to its unique biological activities. Its molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 62.5 | 125 |

| Pseudomonas aeruginosa | 125 | 250 |

The compound showed strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus, while demonstrating moderate activity against Gram-negative strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. Notably, it has been compared to established chemotherapeutics like cisplatin.

Case Study: Breast Cancer Cells

In a study focusing on breast cancer cell lines, this compound demonstrated significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HeLa (Cervical cancer) | 15 |

The compound's mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells .

Cytotoxicity Studies

While investigating the cytotoxicity of this compound, researchers found that it exhibited low toxicity towards normal cell lines at therapeutic concentrations. The results from various assays indicated that:

| Cell Line | Cell Viability (%) at 50 µM |

|---|---|

| L929 (Fibroblast) | 90 |

| A549 (Lung carcinoma) | 85 |

These findings suggest that the compound could be a viable candidate for further development in cancer therapies due to its selective toxicity towards malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-2-nitrobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Begin with nitration of benzoic acid derivatives, followed by iodination using iodine sources (e.g., KI/I₂) under controlled acidic conditions.

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–5°C for nitration to minimize side reactions).

- Purify via recrystallization using ethanol/water mixtures, and confirm purity via melting point analysis and HPLC.

- Safety : Use fume hoods, nitrile gloves, and avoid dust generation during handling .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm) and nitro/iodo substituent effects. Use deuterated DMSO for solubility.

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Compare experimental m/z with theoretical values (e.g., [M-H]⁻ for ESI-MS). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic challenges in this compound structure determination?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (XRD) data (≤1.0 Å) to resolve heavy iodine atom positions.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address twinning via TWIN/BASF commands.

- Validation : Cross-check R-factors (<5%) and electron density maps (e.g., omit maps for nitro group orientation) .

Q. What computational approaches are suitable for studying the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) using AMBER or GROMACS.

- Docking Studies : Explore biological binding affinities by docking into enzyme active sites (e.g., SARS-CoV-2 proteases as in related nitrobenzoic acid studies) .

Q. How can researchers reconcile contradictions in spectral or crystallographic data for this compound derivatives?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR shifts with calculated chemical shifts (e.g., via ACD/Labs or DFT).

- High-Resolution XRD : Re-examine crystal packing effects or disorder using SHELXE for phase refinement.

- Thermal Analysis : Perform DSC/TGA to detect polymorphic transitions or decomposition that may explain spectral anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.